3-Iodo-1-isopropyl-1H-indole-2-carboxylic acid
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Overview
Description
3-Iodo-1-isopropyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1-isopropyl-1H-indole-2-carboxylic acid typically involves the iodination of 1-isopropyl-1H-indole-2-carboxylic acid. One common method is the electrophilic substitution reaction, where iodine is introduced to the indole ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, helps in obtaining high-purity compounds suitable for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-1-isopropyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Indole-2-carbinol or indole-2-carbaldehyde.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
3-Iodo-1-isopropyl-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential antiviral and antimicrobial properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Iodo-1-isopropyl-1H-indole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The indole ring can bind to multiple receptors, modulating their activity and leading to diverse biological effects. The iodine atom enhances the compound’s reactivity, allowing it to participate in various biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-2-carboxylic acid: Lacks the iodine and isopropyl groups, resulting in different reactivity and biological activities.
3-Iodo-1H-indole-2-carboxylic acid: Similar structure but without the isopropyl group, affecting its chemical properties and applications.
Uniqueness
The combination of these functional groups makes it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C12H12INO2 |
---|---|
Molecular Weight |
329.13 g/mol |
IUPAC Name |
3-iodo-1-propan-2-ylindole-2-carboxylic acid |
InChI |
InChI=1S/C12H12INO2/c1-7(2)14-9-6-4-3-5-8(9)10(13)11(14)12(15)16/h3-7H,1-2H3,(H,15,16) |
InChI Key |
QFAUWVMXMHBRAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C(=O)O)I |
Origin of Product |
United States |
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